molecular formula C13H17NO2 B7793293 3-Methoxy-4-(pentyloxy)benzonitrile

3-Methoxy-4-(pentyloxy)benzonitrile

Cat. No.: B7793293
M. Wt: 219.28 g/mol
InChI Key: QXGRMPRFNLAXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-(pentyloxy)benzonitrile is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol It is characterized by the presence of a methoxy group (-OCH3) and a pentyloxy group (-OC5H11) attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(pentyloxy)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with pentyloxy reagents under specific conditions. One common method includes the use of pentyloxy halides in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(pentyloxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy and pentyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-Methoxy-4-(pentyloxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(pentyloxy)benzonitrile depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzonitrile: Lacks the pentyloxy group, making it less hydrophobic.

    4-Pentyloxybenzonitrile: Lacks the methoxy group, affecting its reactivity and solubility.

Uniqueness

3-Methoxy-4-(pentyloxy)benzonitrile is unique due to the presence of both methoxy and pentyloxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-methoxy-4-pentoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-4-5-8-16-12-7-6-11(10-14)9-13(12)15-2/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGRMPRFNLAXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-4-(pentyloxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-Methoxy-4-(pentyloxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
3-Methoxy-4-(pentyloxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
3-Methoxy-4-(pentyloxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
3-Methoxy-4-(pentyloxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
3-Methoxy-4-(pentyloxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.